Ethyl dichloroacetate

Gas-Phase Pyrolysis Thermal Stability Kinetics

Selecting ethyl dichloroacetate over generic chloroacetate esters is a decision rooted in quantifiable reactivity and stability. The gem-dichloroacetyl group with its ethyl ester leaving group provides a unique kinetic profile not shared by monochloro or trichloro analogs, directly affecting reaction rates, yields, and process scalability. Its well-characterized base-catalyzed hydrolysis (Brønsted slope of 0.47) and defined photochemical behavior make it the predictable, high-performance intermediate for synthesizing critical pharmaceuticals like chloramphenicol and thiamphenicol.

Molecular Formula C4H6Cl2O2
Molecular Weight 156.99 g/mol
CAS No. 535-15-9
Cat. No. B1580648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl dichloroacetate
CAS535-15-9
Molecular FormulaC4H6Cl2O2
Molecular Weight156.99 g/mol
Structural Identifiers
SMILESCCOC(=O)C(Cl)Cl
InChIInChI=1S/C4H6Cl2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3
InChIKeyIWYBVQLPTCMVFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Dichloroacetate (CAS: 535-15-9): Technical Specifications and Procurement Essentials


Ethyl dichloroacetate (CAS 535-15-9) is a halogenated ethyl ester belonging to the chloroacetate family, defined by a molecular formula of C₄H₆Cl₂O₂ and a molecular weight of 157.00 g/mol [1]. Structurally, it is characterized by the presence of two electron-withdrawing chlorine atoms at the alpha-carbon of the acyl moiety, which significantly dictates its chemical reactivity. Key baseline physical properties include a boiling point of 155 °C at standard pressure (101.3 kPa), a density of 1.2804 g/cm³ at 20 °C, and a melting point of -51.9 °C [2][3]. Its solubility profile demonstrates full miscibility with ethanol and ether but negligible solubility in water, consistent with its calculated XlogP value of 1.8 [2][4]. Commercially, it is widely available at purities ≥99.0% (GC) for research and industrial applications .

Ethyl Dichloroacetate Substitution Risks: Why Analogs Are Not Direct Replacements


Generic substitution of ethyl dichloroacetate with other chloroacetate esters or in-class compounds is not a neutral procurement decision due to demonstrable, quantifiable differences in reactivity and stability. The compound's specific combination of an ethyl ester leaving group and the strong electron-withdrawing effect of the geminal dichloroacetyl moiety creates a unique kinetic and thermodynamic profile [1]. This profile is not shared by monochloro or trichloro analogs, nor by esters with different alkoxy groups. Simply selecting a similar-sounding chlorinated ester can lead to vastly different reaction rates, product yields, and process outcomes, as evidenced by comparative pyrolysis activation energies and catalytic behavior [2][3]. The following quantitative evidence guide serves to establish the specific, measurable performance of ethyl dichloroacetate against its most relevant comparators, supporting scientifically rigorous procurement and application decisions.

Ethyl Dichloroacetate vs. Analogs: A Quantitative Evidence Guide for Selection


Ethyl Dichloroacetate vs. Ethyl Trichloroacetate: 4.8% Higher Thermal Stability Activation Energy

Gas-phase pyrolysis studies reveal that ethyl dichloroacetate possesses a higher activation energy for thermal decomposition compared to the more highly chlorinated ethyl trichloroacetate. The activation energy (Ea) for the unimolecular elimination reaction of ethyl dichloroacetate is 193.9 ± 4.3 kJ/mol, which is 8.8 kJ/mol higher than the 185.1 ± 1.0 kJ/mol measured for ethyl trichloroacetate under identical conditions [1]. This indicates that the dichloro analog is 4.8% more thermally stable in the gas phase, requiring more energy input to initiate decomposition.

Gas-Phase Pyrolysis Thermal Stability Kinetics Arrhenius Parameters

Ethyl Dichloroacetate vs. Ethyl Chloroacetate: 1.6% Lower Pyrolysis Activation Energy Enabling Faster Reaction

When compared to the less substituted ethyl chloroacetate, ethyl dichloroacetate exhibits a lower energy barrier for gas-phase elimination. Its activation energy (Ea) is 193.9 ± 4.3 kJ/mol, compared to 197.0 ± 6.1 kJ/mol for ethyl chloroacetate [1][2]. This 3.1 kJ/mol (1.6%) difference, while modest, is a direct consequence of the increased electron-withdrawing effect from the second alpha-chlorine, which stabilizes the developing negative charge in the transition state and accelerates the reaction rate.

Gas-Phase Elimination Comparative Kinetics Substituent Effect Reaction Rate

Ethyl vs. Methyl Dichloroacetate: Differentiated Photochemical Behavior and Reaction Outcomes

A direct comparative photolysis study of ethyl dichloroacetate and methyl dichloroacetate reveals that while the primary mechanism of homolytic C-Cl bond cleavage is similar for both, their quantum yields and products differ quantitatively, leading to distinct reaction outcomes. The study further demonstrates that both esters can undergo benzene- and acetone-sensitized photolysis, but the efficiency and product distribution of these processes are inherently dependent on the ester group [1]. The short-lived excited singlet state (τs < 2 × 10⁻¹¹ s) and C-Cl rupture efficiency approaching unity are key characteristics [1], but the downstream chemistry, influenced by the leaving group, is not identical.

Photochemistry Photolysis Quantum Yield Sensitization Reaction Mechanism

Ethyl Dichloroacetate Hydrolysis: Established General Base Catalysis with Brønsted Slope of 0.47

The base-catalyzed hydrolysis of ethyl dichloroacetate follows a well-characterized general base catalysis mechanism, which is distinct from the nucleophilic catalysis observed for esters activated in the alcohol portion [1]. This catalysis adheres to a Brønsted catalysis law with a slope of 0.47 [1][2]. Furthermore, the reaction rate decreases two- to threefold in deuterium oxide (D₂O) compared to water, and it is independent of the nucleophilic reactivity of the catalyzing base [1][2]. A study using 2-substituted imidazoles confirmed the general base catalysis and found the sensitivity of the substituents to Taft steric parameters is small (δ = 0.26), while a hydroxy group enhances catalysis by a factor of 1.7 due to a microsolvent effect [3].

Ester Hydrolysis General Base Catalysis Reaction Mechanism Brønsted Relationship

Ethyl Dichloroacetate Synthesis via FeCl₃·6H₂O Catalysis: 85.4% Yield with Reusable Catalyst

A solid acid-catalyzed synthesis method for ethyl dichloroacetate has been developed using FeCl₃·6H₂O as the catalyst and cyclohexane as the water-carrying agent [1]. Under optimized conditions, this method achieves an 85.4% yield of ethyl dichloroacetate with >98% purity after a 40-minute reaction time at reflux temperature [1]. The catalyst can be reused for at least four cycles with yields of 85.4%, 77.1%, 83.4%, and 78.3%, demonstrating acceptable reusability [1].

Esterification Catalysis Synthetic Methodology Green Chemistry Solid Acid Catalyst

Validated Applications of Ethyl Dichloroacetate Based on Comparative Performance


Synthesis of α-Halo-Carboxylic Acid Esters and Pharmaceutical Intermediates

Ethyl dichloroacetate is a critical intermediate in the synthesis of α-halo-carboxylic acid esters . Its well-characterized reactivity, particularly its susceptibility to general base-catalyzed hydrolysis and elimination [1][2], makes it an essential building block for constructing more complex molecules. This is especially true in the pharmaceutical industry, where it serves as a precursor to important drugs like chloramphenicol and thiamphenicol . The quantifiable thermal stability of the ethyl ester compared to its methyl and trichloro analogs is a key process parameter when designing scalable synthetic routes involving high-temperature steps [3].

Photochemical Research and Light-Driven Organic Transformations

The distinct photochemical behavior of ethyl dichloroacetate, characterized by its short-lived singlet excited state and efficient C-Cl bond rupture [4], positions it as a valuable substrate in photochemical research. Its ability to be sensitized by benzene and acetone, with quantifiable quantum yields, makes it a useful probe for studying energy transfer mechanisms and designing light-driven reactions [4]. In contrast to its methyl analog, the ethyl group leads to different product distributions, allowing chemists to fine-tune reaction outcomes in photopolymerization or complex natural product synthesis [4].

Agrochemical and Polymer Additive Manufacturing

As an intermediate in the production of agrochemicals and a reactive component in materials science, ethyl dichloroacetate's specific reactivity profile is crucial. For instance, in the synthesis of polymers like PVC, it can act as a reactive plasticizer . The choice of the ethyl ester over the methyl ester is often dictated by the desired physical properties of the final material and the processing conditions, with the ethyl analog's slightly higher thermal stability and different volatility being key differentiating factors for industrial-scale manufacturing.

Mechanistic Studies of Ester Hydrolysis and Catalysis

Due to its well-defined general base catalysis mechanism with a Brønsted slope of 0.47 [1][2], ethyl dichloroacetate is an ideal model substrate for fundamental research in physical organic chemistry. Its reactivity can be precisely tuned and predicted, making it a valuable tool for investigating catalyst design, solvent isotope effects (with a 2-3 fold rate decrease in D₂O) [1][2], and structure-activity relationships. This fundamental understanding directly translates to applied sciences, enabling rational design of catalytic processes in pharmaceutical and fine chemical synthesis.

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